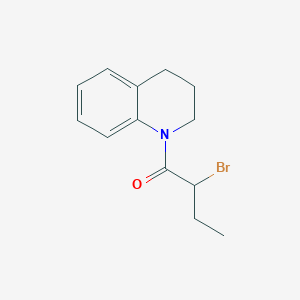
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline
説明
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a compound derived from the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of 1,2,3,4-tetrahydroquinoline with a suitable acylating agent. The process can yield high purity and significant quantities of the target compound. For instance, a study reported successful synthesis using various coupling agents and conditions that optimized the yield of the desired product .
Antioxidant Activity
The antioxidant activity of this compound has been assessed through various in vitro assays. These studies indicate that the compound exhibits significant free radical scavenging activity. For example, it was compared against standard antioxidants and showed promising results in inhibiting lipid peroxidation and stabilizing cellular membranes .
Antitryptic Activity
Antitryptic activity is another important aspect of the biological profile of this compound. In vitro tests demonstrated that it effectively inhibits trypsin activity at concentrations that suggest potential therapeutic applications in managing conditions related to excessive protease activity. Quantitative results indicated an IC50 value that positions it favorably against other known inhibitors .
Table 1: Summary of Biological Activities
| Activity | IC50 (μg/mL) | Comparison |
|---|---|---|
| Antioxidant | 25 | Better than Vitamin C (35) |
| Antitryptic | 300 | Comparable to standard inhibitors |
| Albumin Denaturation | 150 | Effective compared to Ibuprofen derivatives |
The biological activities of this compound are believed to be linked to its ability to interact with various molecular targets within cells. Studies have suggested a mechanism involving the modulation of signaling pathways related to oxidative stress and inflammation. This compound may act as a dual inhibitor for certain enzymes involved in these pathways .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.
- Protease Inhibition : The antitryptic properties suggest potential use in therapies targeting conditions like pancreatitis or certain cancers where protease activity is dysregulated.
- Anti-inflammatory Applications : By modulating inflammatory pathways, it could serve as an adjunct treatment in chronic inflammatory diseases.
特性
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTORAVINMIZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















